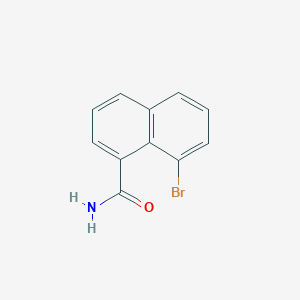

8-Bromo-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-Bromo-1-naphthamide” is a derivative of naphthalimide . Naphthalimides, including its derivatives, have been widely used in various fields such as analytical chemistry, materials chemistry, and biochemistry due to their excellent photostability, good structural flexibility, high fluorescence quantum yield, and large Stokes shift .

Synthesis Analysis

The synthesis of naphthalimide derivatives often involves aromatic nucleophilic substitution reactions . For instance, a series of multi-acceptor based push–pull derivatives were designed and synthesized via Pd-catalyzed Sonogashira cross-coupling reaction followed by [2+2] cycloaddition–electrocyclic ring-opening reaction .Molecular Structure Analysis

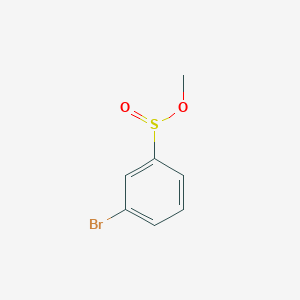

The molecular formula of “8-Bromo-1-naphthamide” is C11H7BrO . Its average mass is 235.077 Da and its monoisotopic mass is 233.968018 Da .Scientific Research Applications

Bacterial Biofilm Inhibition

- Study 1: Naphthamides, including derivatives of 8-Bromo-1-naphthamide, have shown potential as bacterial biofilm inhibitors. Specific derivatives exhibited efficient biofilm inhibition activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. This is significant because bacteria in biofilms are resistant to many antimicrobial treatments, and these compounds could play a role in preventing future drug resistance (Ejaz et al., 2021).

Luminescent Material Development

- Study 2: 1,8-Naphthalimide derivatives, which include 8-Bromo-1-naphthamide, have been used in the development of luminophore compounds for various scientific and technological applications. These compounds have demonstrated potential for use in organic electronics, fluorescence sensors, and electroluminescent devices (Long-he, 2007).

Antimicrobial and Anticancer Activities

- Study 3: 2-Naphthamide derivatives, closely related to 8-Bromo-1-naphthamide, have shown promise in both antimicrobial and anticancer activities. One study reported the design and synthesis of such derivatives, which exhibited significant in vitro antibacterial, antifungal, and anticancer activities (Pham & Truong, 2022).

Fluorescent Cellular Imaging

- Study 4: Research has explored the use of 1,8-Naphthalimide-based compounds for fluorescent cellular imaging. These compounds have been found to be effective in labeling lipid droplets in cancer and normal cells with extremely low toxicity. Their application in cell imaging is attributed to their high fluorescence quantum yields and photostability (Ni et al., 2020).

Nucleic Acid Binding and Imaging Agents

- Study 5: Functional 1,8-naphthalimide derivatives, including those related to 8-Bromo-1-naphthamide, have been developed for DNA targeting, anticancer, and cellular imaging applications. The photophysical properties of these compounds allow them to be used as probes to monitor binding to biomolecules and to track their uptake and location within cells (Banerjee et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “8-Bromo-1-naphthoic acid”, suggests that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Naphthalimide derivatives, including “8-Bromo-1-naphthamide”, have potential for broad and exciting applications in the future . They have been used in ion detection, molecular recognition, material applications, and bioimaging, and there is hope to develop more powerful fluorescent chemosensors . Additionally, they have shown promise in the field of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name |

8-bromonaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPJTAWXMPTXGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-1-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2583670.png)

![1-[4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2583676.png)

![N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2583677.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2583679.png)

![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/no-structure.png)

![N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2583685.png)

![4-ethoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2583687.png)

![N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine](/img/structure/B2583692.png)